tert-butyl 2-bromo-6-methyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-bromo-6-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom at the 2-position, and a methyl group at the 6-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-6-methyl-1H-indole-1-carboxylate typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylindole, which can be synthesized from commercially available aniline derivatives through a Fischer indole synthesis.
Bromination: The 6-methylindole undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Esterification: The brominated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form various quinonoid structures or reduction to yield dihydroindoles.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Quinonoid derivatives.
Reduction Products: Dihydroindoles.
Hydrolysis Products: 2-bromo-6-methyl-1H-indole-1-carboxylic acid.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 2-bromo-6-methyl-1H-indole-1-carboxylate serves as a valuable intermediate for the synthesis of more complex indole derivatives
Biology and Medicine
Indole derivatives, including this compound, are explored for their biological activities. They exhibit properties such as anticancer, antimicrobial, and anti-inflammatory effects. This compound can be used as a precursor in the synthesis of bioactive molecules targeting specific biological pathways.
Industry
In the pharmaceutical industry, this compound is utilized in the synthesis of drug candidates. Its structural features make it a suitable building block for designing molecules with enhanced pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or nucleic acids, modulating their activity. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 2-chloro-6-methyl-1H-indole-1-carboxylate
- tert-Butyl 2-bromo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-bromo-6-methyl-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This configuration can significantly impact its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-bromo-6-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-5-6-10-8-12(15)16(11(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRKXTDHXIXYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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